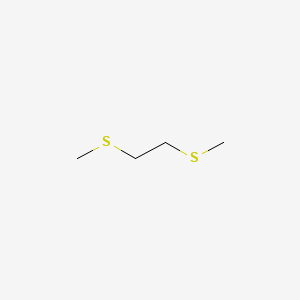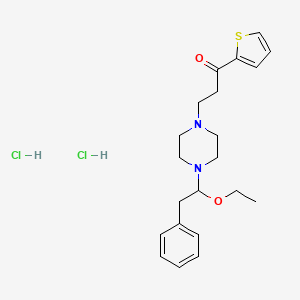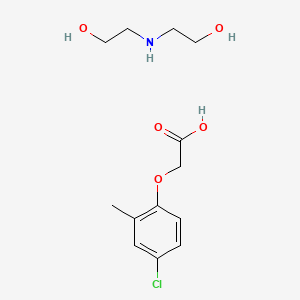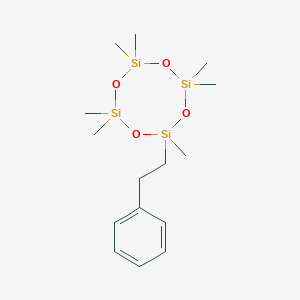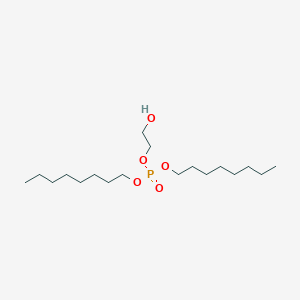
2-Hydroxyethyl dioctyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl dioctyl phosphate is an organophosphorus compound with the molecular formula C18H39O5P. It is a phosphate ester that is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyethyl dioctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester bond and the formation of phosphoric acid and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines, resulting in the formation of substituted phosphate esters.
Major Products Formed:
- Hydrolysis products include phosphoric acid and dioctyl alcohol.
- Oxidation products include various phosphoric acid derivatives.
- Substitution reactions yield substituted phosphate esters.
Applications De Recherche Scientifique
2-Hydroxyethyl dioctyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its biocompatibility in medical devices.
Industry: It is widely used as a flame retardant, lubricant additive, and plasticizer in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-hydroxyethyl dioctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications in the polymer industry.
Tris(2-chloroethyl) phosphate: A flame retardant with similar chemical properties and industrial uses.
2-Hydroxyethyl phosphate: A simpler phosphate ester with similar reactivity but different applications.
Uniqueness: 2-Hydroxyethyl dioctyl phosphate is unique due to its combination of hydrophilic and hydrophobic properties, making it an effective plasticizer and flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
10525-87-8 |
|---|---|
Formule moléculaire |
C18H39O5P |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-hydroxyethyl dioctyl phosphate |
InChI |
InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |
Clé InChI |
NNKQYDOXBOCFAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |
Numéros CAS associés |
57344-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





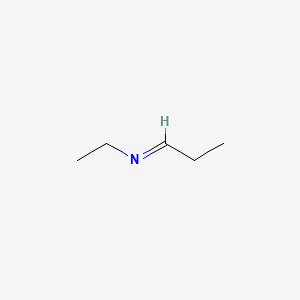
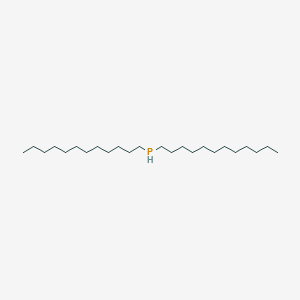
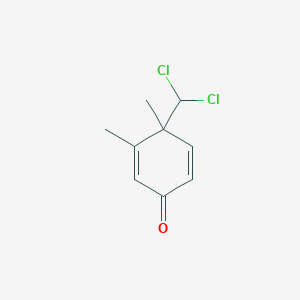
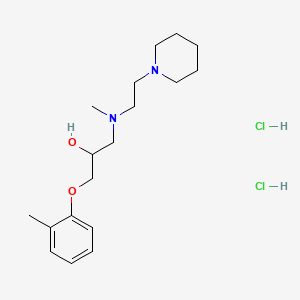
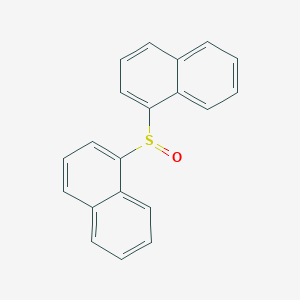
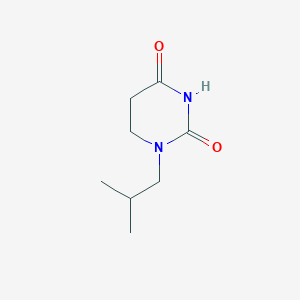
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
